
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is a chemical compound known for its potential pharmacological applications. It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. This compound has been studied for its role as an antagonist of certain receptors, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the benzamide ring.
Dimethylation: The amino group is dimethylated using dimethylamine.
Sulfonamidation: The methylsulfonamido group is introduced through a sulfonamidation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of the sulfonamido group.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly in the context of inflammation and immune response.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The compound exerts its effects primarily by acting as an antagonist of the CXCR1 and CXCR2 receptors. These receptors are involved in the chemotaxis of neutrophils, a process crucial for the inflammatory response. By inhibiting these receptors, 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide can reduce inflammation and modulate immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N,N-dimethyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a methylsulfonamido group.
2-Hydroxy-N,N-dimethyl-3-(methylsulfonyl)benzamide: Similar but with a methylsulfonyl group instead of a methylsulfonamido group.
Uniqueness
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CXCR1 and CXCR2 antagonist sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H14N2O4S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
2-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-5-4-6-8(9(7)13)11-17(3,15)16/h4-6,11,13H,1-3H3 |
InChI-Schlüssel |
XZMOWZFLKSGVKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




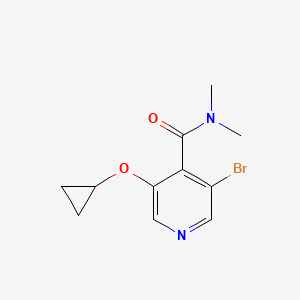
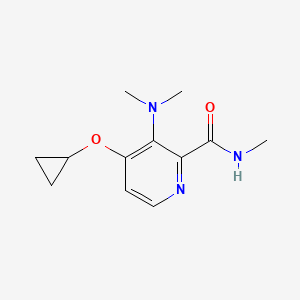
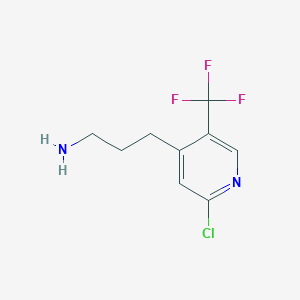
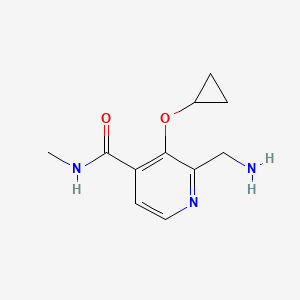
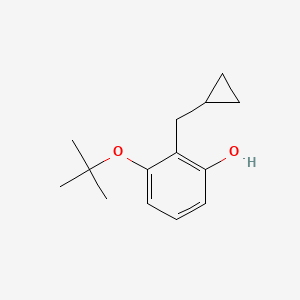
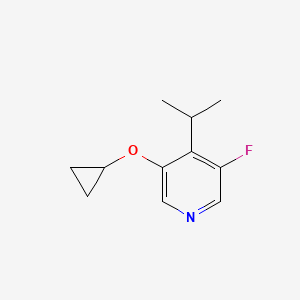
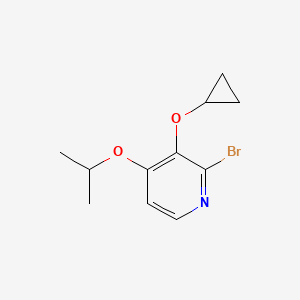
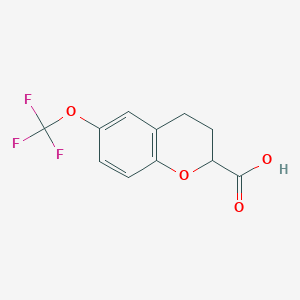
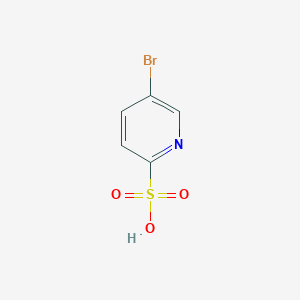
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


